3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide
Description
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a substituted benzene ring (3-chloro, 4-methoxy) linked via a sulfonamide group to a modified indoline scaffold. Its synthesis likely involves multi-step reactions, including sulfonamide coupling and heterocyclic acylation, akin to methods described for analogous compounds .
Properties
IUPAC Name |
3-chloro-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h2-7,10-12,22H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPFKMRWAJBGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable indole precursor, such as indole-6-carboxylic acid, the compound undergoes chlorination to introduce the chlorine atom at the 3-position.
Furan-2-carbonyl Introduction: The furan-2-carbonyl group is introduced via an acylation reaction, often using furan-2-carbonyl chloride in the presence of a base like pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(furan-2-carbonyl)indolin-6-yl)-4-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonamide derivatives and related heterocyclic systems from the provided evidence, focusing on structural motifs, synthesis, and physicochemical properties.
Structural Analogues from
describes sulfonamide derivatives with variations in substituents and heterocyclic attachments. Key examples include:
Key Observations:
- Substituent Diversity: The target compound’s 3-chloro-4-methoxybenzenesulfonamide core differs from the 4-chloro-5-methylbenzenesulfonamide in compounds. The methoxy group in the target may enhance solubility compared to methyl or chloro groups .
- These differences could influence electronic properties and binding interactions.
Comparison with 3-Chloro-N-phenyl-phthalimide ()
Key contrasts include:
- Core Functionality: The phthalimide in features a cyclic imide, whereas the target compound has a sulfonamide linkage. This difference impacts hydrogen-bonding capacity and stability.
- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, emphasizing its role in polymer chemistry . The target compound’s furan-indolin group may instead favor biological interactions or catalysis.
Functional Group Impact on Properties
- Chloro vs. Methoxy groups (electron-donating) may enhance solubility and alter reaction kinetics .
- Furan vs.
Research Findings and Limitations
- Synthesis Challenges: underscores the need for precise reaction conditions (e.g., acid catalysts, solvent selection) to achieve desired sulfonamide derivatives. Similar challenges likely apply to the target compound, especially in coupling the furan-indolin moiety .
- Data Gaps: Melting points, solubility, and spectroscopic data (e.g., IR, NMR) for the target compound are absent in the evidence, limiting direct comparison.
- Software Relevance: Tools like SHELX () and WinGX () are critical for crystallographic analysis of such compounds, though their application to the target remains speculative without structural data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
